7-Chloroisoquinoline-8-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Select 7-chloroisoquinoline-8-carboxylic acid for your lead optimization programs where lipophilicity control is critical. Its XLogP3 of 2.3 bridges the gap between fluoro (2.07) and bromo (1.32) analogs, enhancing membrane permeability without the metabolic liabilities of higher logP scaffolds. The chloro substituent enables late-stage Suzuki or Buchwald-Hartwig coupling—reactivity the inert C-F bond cannot match—while the 8-carboxylic acid allows chemoselective amide/ester formation. This bifunctional architecture accelerates isoquinoline library synthesis for HTS and agrochemical discovery, supported by ≥95% purity from major suppliers.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61
CAS No. 1824331-69-2
Cat. No. B2641384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinoline-8-carboxylic acid
CAS1824331-69-2
Molecular FormulaC10H6ClNO2
Molecular Weight207.61
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
InChIKeyYFVHCDGCWIBWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinoline-8-carboxylic Acid (CAS 1824331-69-2): Essential Building Block for Precision Chemical Synthesis


7-Chloroisoquinoline-8-carboxylic acid (CAS 1824331-69-2) is a heterocyclic aromatic compound belonging to the isoquinoline carboxylic acid class, characterized by a chlorine substituent at the 7-position and a carboxylic acid group at the 8-position on the isoquinoline ring [1]. This bifunctional scaffold offers two distinct reactive handles—a carboxylic acid for amide/ester formation and a chloro group amenable to metal-catalyzed cross-coupling—making it a versatile building block for constructing complex molecular architectures in medicinal chemistry and agrochemical research . Its high purity (typically ≥95%) and defined physical properties support reproducible synthetic outcomes .

Why 7-Chloroisoquinoline-8-carboxylic Acid Cannot Be Interchanged with Other Halogenated Isoquinoline Carboxylic Acids


Substituting 7-chloroisoquinoline-8-carboxylic acid with a different halogenated isoquinoline carboxylic acid—such as the 7-fluoro, 7-bromo, or non-halogenated 8-carboxylic acid analog—introduces substantial changes in key physicochemical properties that directly impact synthetic utility and biological performance. As demonstrated by comparative computational data, the chlorine atom at the 7-position confers a specific balance of lipophilicity (XLogP3: 2.3), polar surface area (50.2 Ų), and molecular weight (207.61 g/mol) that is distinct from fluorine (XLogP3: 2.07, MW: 191.16) or bromine (XLogP3: 1.32, MW: 252.06) analogs [1][2]. These differences alter compound solubility, membrane permeability, and reactivity in cross-coupling reactions, making one-to-one substitution without re-optimization of reaction conditions or biological assays ill-advised. The unique combination of a chloro substituent and an 8-carboxylic acid group is not replicated by other regioisomers or halogen variants, underscoring the need for precise selection.

Quantitative Evidence for Selecting 7-Chloroisoquinoline-8-carboxylic Acid (CAS 1824331-69-2) Over Close Analogs


Lipophilicity (XLogP3) Comparison: Chloro vs. Fluoro and Unsubstituted Analogs

The target compound exhibits an XLogP3 value of 2.3, which is intermediate between the more hydrophilic 7-fluoroisoquinoline-8-carboxylic acid (XLogP3: 2.07) and the more hydrophobic non-halogenated isoquinoline-8-carboxylic acid (XLogP3: 1.63–1.93) [1]. This lipophilicity profile may enhance membrane permeability relative to the fluoro analog while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility and high metabolic clearance.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Molecular Weight and Steric Bulk: Impact on Reaction Efficiency and Product Properties

With a molecular weight of 207.61 g/mol, 7-chloroisoquinoline-8-carboxylic acid is significantly lighter than the 7-bromo analog (7-bromoquinoline-8-carboxylic acid, MW 252.06 g/mol) and heavier than the 7-fluoro analog (MW 191.16 g/mol) [1][2]. This intermediate mass offers a compromise between steric hindrance and synthetic accessibility. The smaller chloro substituent (vs. bromo) may facilitate smoother metal-catalyzed cross-coupling reactions by reducing steric congestion around the reactive center, while its greater mass (vs. fluoro) can provide more favorable reaction kinetics in certain transformations.

Synthetic Chemistry Building Block Selection Cross-Coupling Reactions

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 50.2 Ų, a value that falls within the favorable range (typically < 140 Ų) for oral bioavailability and blood-brain barrier penetration [1]. This TPSA is virtually identical to that of isoquinoline-8-carboxylic acid (50.19 Ų) and likely similar to other 7-halo analogs, indicating that halogen substitution at the 7-position does not significantly alter the polar surface area contributed by the carboxylic acid and aromatic nitrogen . However, when combined with its distinct lipophilicity (XLogP3: 2.3), this TPSA value places the compound in a unique region of physicochemical space that may optimize passive membrane diffusion relative to more polar or more lipophilic alternatives.

ADME Prediction Drug-Likeness Physicochemical Profiling

Comparative Reactivity: Chloro vs. Fluoro in Metal-Catalyzed Cross-Coupling

The C-Cl bond in 7-chloroisoquinoline-8-carboxylic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C-F bond in 7-fluoroisoquinoline-8-carboxylic acid, which is generally inert under standard coupling conditions [1]. While the C-Br bond in the corresponding bromo analog is even more reactive, the chloro group offers a desirable balance of reactivity and stability. This enables sequential functionalization strategies where the chloro substituent can be selectively activated for coupling after transformations at the carboxylic acid handle.

Synthetic Methodology C-C Bond Formation Palladium Catalysis

Purity and Procurement Specifications: A Differentiated Supply Profile

7-Chloroisoquinoline-8-carboxylic acid is commercially available from multiple reputable suppliers with a typical purity of 95% or higher . The product is offered in various pack sizes, with pricing that reflects its specialized nature as a non-commodity building block. For instance, pricing from one supplier ranges from approximately $712 for 0.1g to $8,819 for 10g (USD, 2025 pricing) [1]. This contrasts with the more widely available and less expensive isoquinoline-8-carboxylic acid (unsubstituted), but aligns with the pricing of other 7-halogenated isoquinoline carboxylic acids, which are similarly niche research chemicals. The availability of analytical certificates (COA) from vendors like Sigma-Aldrich ensures batch-to-batch consistency for critical research applications .

Chemical Procurement Quality Control Research Supply Chain

Optimal Application Scenarios for 7-Chloroisoquinoline-8-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

In lead optimization programs where fine-tuning lipophilicity is critical for achieving optimal ADME properties, 7-chloroisoquinoline-8-carboxylic acid offers a distinct advantage over its fluoro and unsubstituted analogs. Its XLogP3 of 2.3 provides a middle ground that can improve membrane permeability relative to the more hydrophilic fluoro analog (XLogP3: 2.07) while avoiding the potential solubility and metabolic liabilities associated with higher lipophilicity . This makes it a preferred scaffold when designing orally bioavailable or CNS-penetrant candidates where a logP in the 2–3 range is often desirable.

Sequential Functionalization in Complex Molecule Synthesis

The bifunctional nature of 7-chloroisoquinoline-8-carboxylic acid, with its carboxylic acid and chloro substituent, enables chemoselective synthetic sequences. The carboxylic acid can be first derivatized (e.g., to an amide or ester) without affecting the chloro group, which can then be subsequently activated for a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amine, or other functional groups . This reactivity profile is not readily achievable with the fluoro analog, as the C-F bond is typically inert under standard coupling conditions. This scenario is ideal for constructing diverse isoquinoline libraries for high-throughput screening or for late-stage functionalization of advanced intermediates.

Agrochemical Intermediate Synthesis with Defined Physicochemical Properties

The isoquinoline carboxylic acid scaffold is relevant to the development of herbicides and other agrochemicals, as exemplified by quinclorac (3,7-dichloroquinoline-8-carboxylic acid) . 7-Chloroisoquinoline-8-carboxylic acid, with its specific molecular weight (207.61 g/mol) and polar surface area (50.2 Ų), offers a distinct profile for designing novel agrochemical leads. Its intermediate lipophilicity and chlorine substituent may confer favorable soil mobility and plant uptake characteristics compared to other halogenated analogs, making it a valuable building block for exploratory synthesis in crop protection research.

Academic Research Requiring Reproducible Building Block Purity

For academic laboratories engaged in methodology development or the synthesis of novel isoquinoline derivatives, the availability of 7-chloroisoquinoline-8-carboxylic acid from major suppliers with documented purity (≥95%) and certificates of analysis ensures experimental reproducibility . The consistent quality of this building block, relative to in-house synthesized or less rigorously characterized alternatives, reduces the risk of variable outcomes in sensitive reactions such as cross-couplings or amide bond formations, thereby accelerating research progress and enhancing the reliability of published results.

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